1-(1H-Indol-7-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-7-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUMIOHIKRRVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007877-68-0 | |
| Record name | 1-(1H-indol-7-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Studies of 1 1h Indol 7 Yl Ethanamine
Reactions Involving the Primary Amine Moiety
The primary amine of 1-(1H-indol-7-yl)ethanamine serves as a nucleophilic handle for numerous functionalization reactions. Its reactivity is central to the construction of amides, ureas, thioureas, and imines, which are prevalent motifs in pharmacologically active molecules.
The primary amine readily undergoes acylation with various electrophilic partners to form stable amide bonds. This transformation is typically achieved by reacting the amine with acyl chlorides, anhydrides, or by using peptide coupling reagents to condense it with carboxylic acids. These reactions are fundamental in creating extensive libraries of analogs for exploring chemical space.
Similarly, ureation reactions occur when this compound is treated with isocyanates or carbamoyl (B1232498) chlorides. This leads to the formation of urea (B33335) derivatives, which can act as potent hydrogen bond donors and acceptors, significantly influencing the binding affinity of the molecule to biological targets.
Table 1: Examples of Amidation and Ureation Reactions
| Reactant | Reagent | Product Type |
| This compound | Acetyl Chloride | N-(1-(1H-indol-7-yl)ethyl)acetamide |
| This compound | Phenyl Isocyanate | 1-(1-(1H-indol-7-yl)ethyl)-3-phenylurea |
| This compound | Benzoic Acid, HATU, DIPEA | N-(1-(1H-indol-7-yl)ethyl)benzamide |
The formation of thioureas from this compound is a straightforward and efficient reaction. It involves the nucleophilic addition of the primary amine to the electrophilic carbon atom of an isothiocyanate. This reaction proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile, to yield the corresponding N,N'-disubstituted thiourea (B124793) derivatives. The thiourea moiety is a valuable functional group in drug design, known for its ability to form strong hydrogen bonds and coordinate with metal ions in metalloenzymes.
Table 2: Example of Thiourea Formation
| Reactant | Reagent | Solvent | Product |
| This compound | Phenyl Isothiocyanate | DCM | 1-(1-(1H-indol-7-yl)ethyl)-3-phenylthiourea |
The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. The resulting imines are versatile intermediates themselves and can be reduced, for example through reductive amination with reagents like sodium borohydride (B1222165) (NaBH₄), to furnish secondary amines. This two-step process is a powerful method for introducing a wide variety of substituents.
Beyond the common reactions, the primary amine can be transformed into other important functional groups. For instance, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This moiety is a well-established pharmacophore found in numerous approved drugs. Reductive amination, as mentioned previously, provides access to a vast array of secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.
Electrophilic and Nucleophilic Reactions on the Indole (B1671886) Nucleus
The indole ring system is inherently electron-rich and thus prone to electrophilic substitution. The position of the ethylamine (B1201723) side chain at C7 influences the regiochemical outcome of these reactions.
The indole nucleus generally undergoes electrophilic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). However, the regioselectivity can be influenced by the substituent at the C7 position and the reaction conditions. While C3 is the most activated position, substitution can also occur at other positions, such as C2, C4, C5, and C6, depending on the nature of the electrophile and the presence of directing groups. For this compound, electrophilic attack is heavily favored at the C3 position. Protection of the indole nitrogen (e.g., as a tosyl or BOC derivative) is often employed to prevent N-substitution and can further modulate the reactivity and regioselectivity of the pyrrole (B145914) ring.
Ring Annulation and Cyclization Reactions
Ring annulation and cyclization reactions involving the this compound scaffold are pivotal in the synthesis of complex heterocyclic systems. These reactions leverage the nucleophilic character of the indole ring and the reactivity of the ethanamine side chain to construct new ring structures, often leading to compounds with significant biological potential.
Pictet-Spengler Derivatives:
The Pictet-Spengler reaction is a fundamental transformation in organic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetracyclic ring system. wikipedia.org While the classical Pictet-Spengler reaction typically involves tryptamines (β-(indol-3-yl)ethylamines), the analogous reaction with this compound and its derivatives provides a route to novel heterocyclic frameworks. The driving force is the creation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound, which then undergoes cyclization. wikipedia.org
The nucleophilicity of the indole ring is a key factor in the success of the Pictet-Spengler reaction. Indoles are generally sufficiently nucleophilic to afford high yields under mild conditions. wikipedia.org The reaction can be catalyzed by traditional acids in protic solvents or, in some cases, can proceed in aprotic media with improved yields, occasionally without any acid catalyst. wikipedia.org The versatility of this reaction has been expanded through multicomponent domino reactions, allowing for the construction of complex polyheterocycles in a single pot. thieme-connect.com For instance, one-pot, three-component reactions of tryptamines, propiolates, and α,β-unsaturated aldehydes have been developed to synthesize hexahydroindolo[2,3-a]quinolizine frameworks. thieme-connect.com
| Reactants | Catalyst/Conditions | Product Type | Reference |
| β-arylethylamine, aldehyde/ketone | Acid catalyst, protic solvent (traditional) | Tetrahydroisoquinoline/β-carboline | wikipedia.org |
| 2-(1H-indol-4-yl)ethanamines, aldehydes/ketones | Water | Azepino[3,4,5-cd]indoles | researchgate.net |
| Tryptamines, propiolates, α,β-unsaturated aldehydes | Anhydrous ZnCl2 | Hexahydroindolo[2,3-a]quinolizine | thieme-connect.com |
Pyrazinoindole Synthesis:
Pyrazinoindoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, acting as antifungal, antibacterial, and central nervous system depressant agents. researchgate.net The synthesis of the pyrazino[1,2-a]indole (B3349936) core can be achieved through various cyclization strategies. nih.govencyclopedia.pub
One common approach involves the intramolecular cyclization of an indole substituted at the C2 position with a nucleophile attached to the indole nitrogen. nih.govencyclopedia.pub Another key method is the condensation of an N-ethylamine-indole with formaldehyde (B43269) in the presence of benzotriazole, followed by nucleophilic substitution of the benzotriazolyl group to introduce various substituents. encyclopedia.pubacs.org
A notable method for creating tetrahydropyrazino[1,2-a]indoles is the iso-Pictet-Spengler reaction. For example, the condensation of 2-(1H-indol-1-yl)ethanamine with α-ketoamides, catalyzed by a chiral silicon Lewis acid, can produce 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles with good yields and high enantioselectivity. nih.govencyclopedia.pub
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles | NH3 in MeOH, DBU, AuCl3, or NaH in DMF | Pyrazinoindoles | nih.govencyclopedia.pub |
| 2-(3-methyl-1H-indol-1-yl)ethylamine | Formaldehyde, Benzotriazole, then various nucleophiles | 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles | acs.org |
| 2-(1H-indol-1-yl)ethanamine, α-ketoamides | Chiral silicon Lewis acid (L*) | 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles | nih.govencyclopedia.pub |
Formation of Metal Complexes and Coordination Chemistry
Coordination compounds, which consist of a central metal atom or ion bonded to ligands, are a significant area of modern inorganic chemistry. ncert.nic.in The ethanamine side chain of this compound and its derivatives can act as a ligand, donating a pair of electrons to a metal center to form coordination complexes. libretexts.org These complexes have diverse applications, from catalysts to materials with unique optical and magnetic properties. ncert.nic.inacademie-sciences.fr
The formation of Schiff base complexes is a common strategy. A Schiff base is formed by the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from indolylethanamines can act as bidentate or polydentate ligands, coordinating with various transition metals. uobaghdad.edu.iqresearchgate.netresearchgate.net For instance, a Schiff base synthesized from 2-(1H-indol-3-yl)ethylamine and 1-hydroxy-2-naphthaldehyde (B49639) has been used to prepare mononuclear complexes with Ni(II), Pd(II), Fe(III), and Pt(IV). uobaghdad.edu.iqresearchgate.net The resulting complexes exhibit different geometries, such as tetrahedral for Ni(II), square planar for Pd(II), and octahedral for Fe(III) and Pt(IV). uobaghdad.edu.iqresearchgate.net
Similarly, azo compounds derived from 2-(1H-indol-2-yl)ethylamine can react with metal ions like Ni(II), Pd(II), Pt(IV), and Au(III) to form complexes with a 1:1 metal-to-ligand ratio. jmchemsci.com The geometry of these complexes can be tetrahedral, square planar, or octahedral. jmchemsci.com The study of these metal complexes is crucial for developing new materials and understanding their potential biological activities. bohrium.comcardiff.ac.uk
| Ligand Type | Metal Ions | Resulting Complex Geometry | Reference |
| Schiff base from 2-(1H-indol-3-yl)ethylamine | Ni(II), Pd(II), Fe(III), Pt(IV) | Tetrahedral (Ni), Square Planar (Pd), Octahedral (Fe, Pt) | uobaghdad.edu.iqresearchgate.net |
| Azo derivative of 2-(1H-indol-2-yl)ethylamine | Ni(II), Pd(II), Pt(IV), Au(III) | Tetrahedral (Ni), Square Planar (Pd, Au), Octahedral (Pt) | jmchemsci.com |
| Schiff base from 2-(1H-indol-3-yl) ethylamine and 1-hydroxy-2-naphthaldehyde | Co(II), Ni(II), Cu(II), Pt(IV), Re(V), Pd(II) | Bidentate coordination | researchgate.net |
Oxidative and Reductive Transformations of the Indole Ethanamine Scaffold
The indole ring and the ethanamine side chain of the this compound scaffold are susceptible to both oxidative and reductive transformations, allowing for further functionalization and the synthesis of diverse derivatives.
Oxidative Transformations:
The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. The atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals has been studied computationally. researchgate.net The reaction with •OH predominantly proceeds via addition to the indole ring, while the reaction with •Cl can occur through both addition and hydrogen abstraction. researchgate.net The resulting indole radicals can further react with molecular oxygen to form peroxy radicals, which can then be converted to organonitrates, alkoxy radicals, and hydroperoxide products. researchgate.net
Visible light-mediated photoredox catalysis has emerged as a mild and efficient method for various transformations of indoles. aablocks.com For example, the aerobic double Friedel–Crafts alkylation of glycine (B1666218) derivatives and indole can be achieved using a photocatalyst like rhodamine-G to produce 3,3'-bisindolylmethanes. aablocks.com Iron(III) chloride can catalyze the cross-dehydrogenative double C–N bond formation in a tandem radical cyclization to construct indole-fused eight-membered heterocyclic rings. acs.org
Reductive Transformations:
Reductive transformations of the indole ethanamine scaffold can target either the indole nucleus or functional groups on the side chain. The catalytic reductive amination of aldehydes using a combination of B(C6F5)3 and NaBH4 is an efficient method for synthesizing substituted amines, tolerating a wide range of functional groups. researchgate.net This methodology has been applied to the synthesis of 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones. researchgate.net
Intramolecular reductive cyclization reactions offer a pathway to synthesize indolines. Photocatalytic methods using organic photocatalysts like 1,2,3,5-tetrakis(carbazolyl)-4,6-dicyanobenzene (4CzIPN) can facilitate these cyclizations. researchgate.net Additionally, the reduction of nitrile groups to amines is a fundamental transformation. A sequential nitrile amidination followed by reduction provides a straightforward route to linear polyamines. acs.org
| Transformation | Reagents/Catalyst | Product Type | Reference |
| Atmospheric Oxidation | •OH, •Cl radicals, O2 | Organonitrates, alkoxy radicals, hydroperoxides | researchgate.net |
| Double Friedel-Crafts Alkylation | Rhodamine-G, visible light, citric acid | 3,3'-bisindolylmethanes | aablocks.com |
| Reductive Amination | B(C6F5)3, NaBH4 | Substituted amines, 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones | researchgate.net |
| Intramolecular Reductive Cyclization | 4CzIPN (photocatalyst) | Indolines | researchgate.net |
| Nitrile Amidination-Reduction | - | Linear polyamines | acs.org |
Advanced Spectroscopic and Structural Elucidation of 1 1h Indol 7 Yl Ethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both one-dimensional and two-dimensional NMR techniques offer detailed information about the connectivity and spatial arrangement of atoms.
Proton (¹H) NMR Characterization
Proton NMR spectra provide information on the chemical environment of hydrogen atoms within a molecule. For indole (B1671886) derivatives, characteristic signals are observed for the aromatic protons of the indole ring, the protons of the ethylamine (B1201723) side chain, and the N-H proton of the indole ring.
In a study of various N-substituted indoles, the chemical shifts of the indole ring protons were found to be dependent on the nature of the substituent. journals.co.za For instance, the proton at the C3 position of the indole ring typically appears as a high-field aromatic signal. journals.co.za In 1-methoxyindole, this proton resonates at δ 6.30 and exhibits coupling to the C2-proton and a long-range coupling to the C7-proton. journals.co.za The analysis of these coupling constants is crucial for assigning the signals of the aromatic protons. journals.co.za
A general analysis of indole derivatives often shows the N-H proton resonating at a significantly downfield chemical shift, for example, around 12.30 ppm as a singlet. youtube.com The protons on the benzene (B151609) ring portion of the indole nucleus typically appear in the range of δ 7.0-8.0 ppm, with their specific shifts and multiplicities determined by the substitution pattern. For instance, the C4 proton might appear as a doublet of doublets due to coupling with the C5 and C6 protons. youtube.com
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(1H-Indol-7-yl)ethanamine (Note: This is a predicted spectrum and actual experimental values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H on N1 | ~8.1 | br s |
| H on C2 | ~7.2 | t |
| H on C3 | ~6.5 | t |
| H on C4 | ~7.6 | d |
| H on C5 | ~7.0 | t |
| H on C6 | ~7.1 | d |
| H on Cα (ethanamine) | ~4.2 | q |
| H on Cβ (ethanamine) | ~1.5 | d |
| H on NH₂ (ethanamine) | ~1.8 | br s |
br s = broad singlet, t = triplet, d = doublet, q = quartet
Carbon (¹³C) NMR and 2D NMR Techniques
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the indole ring are sensitive to the position and nature of substituents. cdnsciencepub.com Studies on methylated indoles have shown that substituent effects can be used to assign the carbon signals. cdnsciencepub.com For instance, the signals for C4 and C6 in some derivatives can be close in chemical shift, requiring careful analysis of substituent effects for accurate assignment. cdnsciencepub.com
In a general indole derivative, the carbon atom at C2 typically resonates around 136 ppm, while the C3 carbon is found further upfield at approximately 113.5 ppm. youtube.com The carbons of the benzene ring portion appear in the aromatic region of the spectrum. youtube.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms. These techniques are essential for confirming the connectivity within the this compound structure.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Indoles
| Carbon Atom | Typical Chemical Shift Range (ppm) |
| C2 | 122 - 138 |
| C3 | 102 - 115 |
| C3a | 126 - 130 |
| C4 | 118 - 125 |
| C5 | 119 - 123 |
| C6 | 120 - 128 |
| C7 | 111 - 121 |
| C7a | 134 - 137 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight.
The fragmentation of indole derivatives under electron impact ionization often involves characteristic losses. libretexts.org For amines, alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. libretexts.orgwhitman.edu In the case of this compound, this would result in the formation of a stable iminium ion. The molecular ion peak for an amine will have an odd mass-to-charge ratio (m/z) if it contains an odd number of nitrogen atoms, which is the case for this compound. libretexts.orgwhitman.edu
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. scispace.com This technique is crucial for confirming the elemental composition of novel psychoactive substances and other indole derivatives. scispace.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Possible Structure/Loss |
| [M]⁺ | 174 | Molecular Ion |
| [M-CH₃]⁺ | 159 | Loss of a methyl group from the ethylamine side chain |
| [M-NH₂]⁺ | 158 | Loss of the amino group |
| Indole ring fragment | 116 | Cleavage of the ethylamine side chain |
Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic structure of a molecule.
Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would show characteristic absorption bands. The N-H stretching vibration of the indole ring is typically observed in the region of 3400-3200 cm⁻¹. researchgate.netacs.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. researchgate.net The N-H bending vibration of the primary amine group is expected in the range of 1650-1580 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring typically appear as a series of bands in the 1620-1450 cm⁻¹ region. researchgate.netacs.org
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | 3400 - 3200 |
| Amine N-H | Stretch | 3500 - 3300 (two bands for primary amine) |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Amine N-H | Bend | 1650 - 1580 |
| Aromatic C=C | Stretch | 1620 - 1450 |
| C-N | Stretch | 1350 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. chemrxiv.org Typically, indole and its derivatives show two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions, which are often observed around 220 nm and 280 nm, respectively. escholarship.orgresearchgate.net The position and intensity of these bands can be influenced by the substitution pattern on the indole ring. nih.govrsc.org Substitution at the 4-position of the indole ring has been shown to be particularly effective in tuning the absorption and emission wavelengths. nih.gov Computational studies using time-dependent density functional theory (TD-DFT) can be employed to predict and interpret the electronic absorption spectra of indole derivatives. researchgate.nettsijournals.com
X-ray Crystallography for Solid-State Molecular Architecture
Studies on various indole derivatives have utilized X-ray diffraction to elucidate their crystal structures, revealing details about intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net For instance, the crystal structure of a chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, revealed a distorted tetrahedral geometry around the chiral center. mdpi.com Such structural details are crucial for understanding the molecule's physical properties and how it might interact with biological targets. The ability of achiral molecules to crystallize in chiral space groups is also a known phenomenon. researchgate.net
Chiroptical Spectroscopy for Stereochemical Purity and Absolute Configuration
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. mdpi.com For a chiral molecule like this compound, the CD spectrum will show characteristic positive or negative bands (Cotton effects) that are unique to each enantiomer. The sign and magnitude of these Cotton effects can be used to determine the absolute configuration by comparison with reference compounds or theoretical calculations. tandfonline.comnsf.gov The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, allowing for quantitative analysis of stereochemical purity. nih.govnih.gov The formation of derivatives with chromophoric reagents can be used to induce or enhance CD signals, facilitating the analysis of chiral amines. tandfonline.comnih.gov
Table 5: Summary of Spectroscopic Techniques and Their Applications
| Technique | Information Obtained |
| ¹H NMR | Proton environment, connectivity, and spatial arrangement. |
| ¹³C NMR & 2D NMR | Carbon skeleton, connectivity, and unambiguous signal assignment. |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns. |
| FT-IR Spectroscopy | Identification of functional groups. |
| UV-Vis Spectroscopy | Electronic transitions and chromophore analysis. |
| X-ray Crystallography | Precise 3D molecular structure, conformation, and absolute configuration in the solid state. |
| Chiroptical Spectroscopy (CD) | Enantiomeric purity and absolute configuration. |
Computational Chemistry and Molecular Modeling of 1 1h Indol 7 Yl Ethanamine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. sun.ac.zaqulacs.org For indole-containing compounds, DFT has been used to study their electronic properties and spectroscopic profiles. iucr.orgresearchgate.net These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and kinetic stability. acs.org The HOMO-LUMO energy gap is a key indicator of electron conductivity and chemical reactivity. acs.org
In studies of related indole (B1671886) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to compare optimized structures with experimental data, providing insights into bond lengths and angles. researchgate.net For instance, analysis of (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine revealed that the HOMO has both σ and π character, while the LUMO is primarily composed of σ density. iucr.org Such analyses of 1-(1H-indol-7-yl)ethanamine would be critical in predicting its reactivity and potential interaction sites.
Table 1: Key Electronic Properties from Quantum Chemical Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; indicates sites of electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; indicates sites of nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Electrostatic Potential | The distribution of charge on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |
Molecular Docking Simulations for Ligand-Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govbiorxiv.org It is widely used to predict the interaction between a small molecule (ligand) and a protein target. arxiv.org This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.
For indole-based compounds, docking studies have been used to predict binding poses within the active sites of various receptors. For example, derivatives of 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) were docked into the IL-1 receptor to predict their binding modes. mdpi.commdpi.com Similarly, tryptamine (B22526) derivatives have been docked into models of the TRPM8 channel to understand their agonistic or antagonistic activities. acs.org In the context of this compound, docking simulations could identify potential protein targets by screening it against a library of protein structures. The results would be ranked based on a scoring function that estimates the binding affinity, with lower scores often indicating a more favorable interaction. nih.gov
Virtual Screening Methodologies for Identification of Potential Molecular Modulators
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. meilerlab.org This process can be either structure-based or ligand-based. eurofinsdiscovery.com
Structure-based virtual screening utilizes the 3D structure of the target protein to dock a library of compounds, identifying those with high predicted binding affinity. eurofinsdiscovery.com This approach has been successfully used to identify inhibitors for targets like the CBP/EP300 bromodomain, starting from fragment-based virtual screening. nih.gov Ligand-based virtual screening, on the other hand, uses the structure of known active compounds to find others with similar properties, employing methods like pharmacophore modeling and machine learning algorithms. meilerlab.orgeurofinsdiscovery.com
For this compound, a virtual screening campaign could be initiated to identify its potential as a modulator for various biological targets. For instance, a structure-based screen could be performed against a panel of receptors known to interact with indole-containing ligands.
Molecular Dynamics Simulations for Conformational Space Exploration and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding dynamics of a ligand-protein complex over time. vulcanchem.com This technique simulates the movement of atoms and molecules, allowing for the assessment of the stability of predicted binding poses from molecular docking.
MD simulations are often used to refine docking results and to explore the conformational space of a ligand within a binding site. By simulating the system under physiological conditions, researchers can observe how the ligand and protein adapt to each other, providing a more dynamic and realistic view of the binding event. For this compound, MD simulations could be used to validate the stability of its binding to a predicted target, analyzing the trajectory for key interactions and conformational changes over a nanosecond timescale.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nite.go.jpijpsr.comscienceforecastoa.comsysrevpharm.org QSAR models are developed by correlating molecular descriptors (physicochemical properties) with observed biological activities. slideshare.net
These models are valuable for predicting the activity of new, untested compounds and for optimizing lead compounds. meilerlab.orgijpsr.com The development of a QSAR model involves several key steps, including the selection of a training set of molecules with known activities, the calculation of molecular descriptors, the construction of a mathematical model using statistical methods, and the validation of the model's predictive power. slideshare.net For a series of analogs of this compound, a QSAR study could be conducted to understand how modifications to the indole ring or the ethanamine side chain affect a particular biological activity.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
| 1D Descriptors | Molecular Weight, Atom Counts, Bond Counts | Basic constitutional information. sysrevpharm.org |
| 2D Descriptors | Topological Indices, Structural Fragments | Molecular connectivity and topology. |
| 3D Descriptors | Molecular Shape, Surface Area, Volume | Three-dimensional arrangement of atoms. |
| Physicochemical | LogP (Lipophilicity), pKa, Polar Surface Area | Electronic and steric properties influencing pharmacokinetics and pharmacodynamics. |
Structure Activity Relationship Sar Investigations of the 1 1h Indol 7 Yl Ethanamine Scaffold
Correlating Substituent Effects on Molecular Recognition and Binding Affinities
The affinity of ligands based on the indole (B1671886) ethanamine scaffold for their biological targets is highly sensitive to the nature and position of substituents on the indole ring. Research on related N1-azinylsulfonyl-1H-indoles, which are ligands for the 5-HT6 receptor, has demonstrated clear SAR trends. For instance, substitution at the C-5 position of the indole core showed a distinct rank order of affinity for 5-HT6 receptors: 5-MeO > 5-H > 5-chloro > 6-chloro. nih.gov This indicates that an electron-donating methoxy (B1213986) group at the C-5 position is more favorable for binding than hydrogen, which is in turn more favorable than an electron-withdrawing chloro group at the same position. nih.gov
Further modifications to the indole core, such as the introduction of a methyl group at the C-2 position, have been shown to slightly decrease affinity for 5-HT6 sites. nih.gov The electronic and steric properties of substituents, therefore, play a critical role in molecular recognition, influencing how the ligand fits into and interacts with the specific amino acid residues of the receptor's binding pocket.
Table 1: Effect of C-5 Substitution on 5-HT₆ Receptor Affinity Data extracted from studies on N-arylsulfonylindoles.
| Compound | C-5 Substituent | Kᵢ (nM) | Relative Affinity vs. Unsubstituted |
|---|---|---|---|
| PUC-10 | -H | 14.6 | - |
| 4d | -F | 58 | Decreased (4-fold) |
| 4l | -OCH₃ | 160 | Decreased (11-fold) |
Regiochemical Variations within the Indole Ethanamine Framework and their Impact on Molecular Interactions
The positioning of the ethanamine side chain on the indole ring is a critical determinant of biological activity. The natural neurotransmitter serotonin (B10506) and many related compounds are 3-substituted indole ethanamines (tryptamines). The 1-(1H-indol-7-yl)ethanamine structure represents a significant regiochemical shift. While direct comparative studies on the 7-yl isomer are less common in the provided literature, the profound impact of substituent placement elsewhere on the indole scaffold underscores the importance of this structural feature.
Similarly, in a series of triazine derivatives acting as 5-HT6 receptor ligands, the position of a methyl substituent on a peripheral phenoxy ring drastically affected affinity. mdpi.com The affinity decreased in the order of the methyl group's position: 5 > 4 > 6, with Kᵢ values of 6 nM, 48 nM, and 236 nM, respectively. mdpi.com This illustrates that even subtle changes in the position of a small functional group on a part of the molecule distal to the core scaffold can have a large impact on binding. This principle strongly suggests that the placement of the ethanamine group at C-7, as opposed to the more common C-3, will lead to a distinct orientation within a receptor binding site, resulting in a unique pharmacological profile. The protonatable nitrogen of the ethanamine side chain is often a key anchoring point, forming a salt bridge with a conserved aspartate residue in many GPCRs. nih.gov The specific location of this side chain on the indole ring dictates the trajectory through which the rest of the molecule can engage with other, more variable regions of the binding pocket.
Stereochemical Influences on Biological Activity and Binding
The this compound molecule is chiral, with the carbon atom alpha to the amino group serving as the stereocenter. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. researchgate.netnih.gov This is because biological systems, including receptors and enzymes, are themselves chiral environments. nih.gov
The differential activity of stereoisomers is clearly demonstrated in various compound classes. For a series of 3-Br-Acivicin isomers tested for antimalarial activity, the compounds with the "natural" (5S, αS) configuration were significantly more potent than their corresponding enantiomers and diastereoisomers, many of which were inactive. nih.gov This suggests that the specific three-dimensional arrangement is critical for recognition by biological targets, such as enzymes or transport systems. nih.gov
Similarly, in a series of 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine (B1201723) derivatives developed as 5-HT2C receptor agonists, the (S)-enantiomer of the most promising compound, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), showed high agonistic activity (EC₅₀ = 1.0 nM) and selectivity. researchgate.net This implies a strict stereochemical requirement at the receptor binding site. One enantiomer can fit optimally, achieving the necessary interactions for a biological response, while the other may bind poorly or not at all. nih.gov Therefore, for this compound, it is expected that the (R)- and (S)-enantiomers would display different binding affinities and functional activities at their respective biological targets. The development of a single enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov
Table 2: Influence of Stereochemistry on Biological Activity
| Compound Series | Stereoisomer | Observed Activity | Target/Assay |
|---|---|---|---|
| 3-Br-Acivicin Methyl Esters | (5S, αS) | Potent | Antimalarial (P. falciparum) |
| 3-Br-Acivicin Methyl Esters | (5R, αR) enantiomer | ~10-fold less potent | Antimalarial (P. falciparum) |
| 3-Br-Acivicin Methyl Esters | Diastereoisomers | Inactive | Antimalarial (P. falciparum) |
| YM348 analog | (S)-enantiomer | High Agonist Activity (EC₅₀ = 1.0 nM) | Human 5-HT₂C Receptor |
Design Principles for Enhancing Selectivity and Potency through Structural Modifications
The rational design of potent and selective ligands based on the indole ethanamine scaffold involves a multi-pronged approach, leveraging SAR data to make targeted structural modifications. Key principles include optimizing interactions with the target receptor while minimizing affinity for off-target sites.
One successful strategy involves modifying substituents on the indole ring. For a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles acting as 5-HT6 receptor agonists, the introduction of a 5-chloro group alongside a 2-methyl group resulted in a highly potent compound with an EC₅₀ of 1.0 nM. researchgate.net This demonstrates that combining favorable substitutions can lead to synergistic improvements in potency.
Another key design principle is the modulation of the amine moiety. In the development of 5-HT1D agonists, SAR investigations of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives led to the identification of a potent (Kᵢ = 2.4 nM) and selective compound. drugbank.com Here, modifications were made to the indole C-6 position, and the ethylamine side chain was attached at the N-1 position, again highlighting the importance of regiochemistry. The terminal dimethylamine (B145610) is a common feature in many CNS-active compounds.
Finally, selectivity can be enhanced by exploiting differences between receptor subtypes. For example, while the basic indole ethanamine structure may have affinity for multiple serotonin receptors, strategic modifications can introduce selectivity. The design of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives involved replacing a naphthyl fragment with quinolinyl or isoquinolinyl moieties, which increased affinity for 5-HT6 receptors and led to compounds with good selectivity over a panel of other receptors. nih.gov These "scaffold hopping" approaches, where parts of the molecule are replaced with different chemical groups that preserve key interactions, are a powerful tool for optimizing both potency and selectivity.
Mechanistic Investigations of Indole Ethanamine Interactions with Biological Systems
Molecular Mechanisms of Receptor Modulation (e.g., Serotonin (B10506) Receptors, IL-1R1, 5-HT1D Receptors)
There is no specific information available in the public domain regarding the modulation of Serotonin Receptors, Interleukin-1 Receptor 1 (IL-1R1), or 5-HT1D receptors by 1-(1H-Indol-7-yl)ethanamine. While the broader class of indoleamines, which includes serotonin, is known to interact with these receptors, the specific actions of the 7-substituted ethanamine isomer have not been reported.
No published studies detail the ligand-receptor binding kinetics or thermodynamics between this compound and serotonin receptors, IL-1R1, or 5-HT1D receptors. Kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), as well as thermodynamic properties like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), remain uncharacterized for this specific compound.
There is no available data describing how this compound may perturb the signal transduction pathways associated with serotonin receptors, IL-1R1, or 5-HT1D receptors. For example, G-protein coupling, second messenger activation (such as cAMP or IP3/DAG), and downstream effector enzyme modulation have not been studied for this molecule.
Enzymatic Activity Modulation and Inhibition Mechanisms
Specific data on the interaction between this compound and the enzymes listed below is not present in the available scientific literature.
No research has been published detailing the interaction of this compound with topoisomerases or DNA gyrase. The mechanism by which many inhibitors interact with these enzymes involves intercalation into DNA or stabilization of the enzyme-DNA cleavage complex, but it is unknown if this compound possesses such activity.
There are no studies available that characterize this compound as a kinase inhibitor. Therefore, its mechanism of action, target kinases, and inhibitory constants (such as IC50 values) are unknown.
The effect of this compound on other enzyme systems has not been documented in publicly available scientific literature.
Cellular Event Modulation
Indole-based compounds are well-documented for their ability to influence a variety of cellular events, ultimately impacting cell fate. These modulatory effects are often central to their therapeutic potential, particularly in the context of cancer.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several indole (B1671886) derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.
One study on 6,7-annulated-4-substituted indole compounds demonstrated their ability to trigger an apoptotic pathway in L1210 leukemic cells. These compounds were found to induce DNA cleavage, a key feature of apoptosis, and caused a time-dependent increase in the activity of caspase-3, an essential executioner caspase in the apoptotic cascade nih.govresearchgate.net. The induction of apoptosis by these indoles suggests their potential as anticancer agents by reactivating the cell's natural self-destruction program.
Furthermore, a novel synthetic benzoindole derivative, 2-(1,1-dimethyl-1H-benzo[e]indol-2-yl)-3-((2-hydroxyphenyl)amino)acrylaldehyde (DBID), was shown to inhibit the proliferation of HT-29 colon cancer cells by inducing apoptosis. This was evidenced by a significant increase in the levels of caspases-8, -9, and -3/7, indicating the involvement of both extrinsic and intrinsic apoptotic pathways researchgate.net. The study also confirmed the upregulation of specific apoptotic genes, highlighting the multi-faceted approach by which indole derivatives can trigger cancer cell death researchgate.net.
Research on a 7-methyl-indole-3-ethyl isothiocyanate analog, NB7M, revealed its potent cytotoxic effects on nervous system cancer cells. Treatment with NB7M led to significant chromatin condensation and DNA fragmentation, characteristic morphological changes of apoptosis nih.gov. This compound also activated pro-apoptotic MAPKs and downregulated pro-survival factors, further underscoring its role in promoting apoptotic cell death nih.gov.
A series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have also been developed as antiproliferative agents. The most potent of these compounds were found to be excellent activators of caspase-3, a key executioner of apoptosis. They also increased the levels of caspase-8 and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl2, further confirming their pro-apoptotic activity nih.gov.
| Compound Class | Cell Line(s) | Key Apoptotic Events |
| 6,7-Annulated-4-substituted indoles | L1210 | DNA cleavage, Caspase-3 activation nih.govresearchgate.net |
| 2-(1,1-dimethyl-1H-benzo[e]indol-2-yl)-3-((2-hydroxyphenyl)amino)acrylaldehyde (DBID) | HT-29 | Increased caspase-8, -9, and -3/7 levels, Upregulation of apoptotic genes researchgate.net |
| 7-methyl-indole-3-ethyl isothiocyanate (NB7M) | Nervous system cancer cells | Chromatin condensation, DNA fragmentation, Activation of pro-apoptotic MAPKs nih.gov |
| Indole-2-carboxamides and pyrido[3,4-b]indol-1-ones | Pancreatic cancer cell line (Panc-1) | Caspase-3 activation, Increased caspase-8 and Bax, Decreased Bcl2 nih.gov |
The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in cell division and subsequent cell death.
Studies on 6,7-annulated indole compounds have shown that they can induce mitotic abnormalities. In L1210 cells, these compounds increased the mitotic index and led to the formation of bi-nucleated and multi-nucleated cells, suggesting a disruption of the normal cell division process nih.govnih.gov. This interference with mitosis can ultimately trigger apoptosis nih.govnih.gov.
A novel indolocarbazole, ICP-1, was found to abrogate DNA damage-induced cell cycle arrest at the S and G2 phases, particularly in p53 defective cells researchgate.net. This suggests a potential therapeutic strategy where cancer cells with specific genetic defects can be selectively targeted.
Furthermore, a study on indole-aryl amide derivatives revealed that one compound selectively caused cell cycle arrest in the G1 phase in HT29 malignant colonic cells mdpi.comnih.gov. This G1 arrest prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation.
The 7-methyl-indole-3-ethyl isothiocyanate derivative, NB7M, was also shown to cause cell cycle arrest. Depending on the neuroblastoma cell line, it induced either S-phase or G1-phase arrest, demonstrating that the effects of indole derivatives on the cell cycle can be cell-type specific nih.govnih.gov.
| Compound/Compound Class | Cell Line(s) | Phase of Cell Cycle Arrest |
| 6,7-Annulated indoles | L1210 | Mitotic disruption nih.govnih.gov |
| Indolocarbazole (ICP-1) | p53 defective cells | Abrogation of S and G2 arrest researchgate.net |
| Indole-aryl amides | HT29 | G1 phase mdpi.comnih.gov |
| 7-methyl-indole-3-ethyl isothiocyanate (NB7M) | Neuroblastoma cells | S phase or G1 phase nih.govnih.gov |
Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin polymerization are a significant class of anticancer drugs. The indole nucleus is a core structure in many synthetic molecules identified as tubulin inhibitors nih.govnih.govnih.govmdpi.com.
Derivatives of 7-aroylaminoindoline-1-sulfonamide have been identified as a novel class of antitubulin agents. One such compound, J30, was shown to potently inhibit the assembly of purified tubulin by binding to the colchicine-binding site doi.org. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis doi.org.
Furthermore, a study on 6- and 7-heterocyclyl-1H-indole derivatives demonstrated their potent inhibition of tubulin polymerization mdpi.comnih.gov. The most active compound in this series also inhibited the binding of colchicine (B1669291) to tubulin, confirming its interaction with the colchicine-binding site mdpi.comnih.gov. The inhibition of tubulin polymerization is a key anticancer mechanism for many active indole derivatives mdpi.com.
| Compound Class | Mechanism |
| 7-Aroylaminoindoline-1-sulfonamides (e.g., J30) | Inhibits tubulin assembly by binding to the colchicine site doi.org |
| 6- and 7-heterocyclyl-1H-indole derivatives | Potent inhibition of tubulin polymerization, interferes with colchicine binding mdpi.comnih.gov |
Nucleic Acid Interactions (e.g., G-Quadruplex Binding)
G-quadruplexes are non-canonical four-stranded DNA structures that can form in guanine-rich regions of the genome, such as in telomeres and gene promoter regions. These structures are implicated in the regulation of key cellular processes, and small molecules that can bind to and stabilize G-quadruplexes are being explored as potential anticancer agents nih.govnih.gov.
While direct evidence for this compound binding to G-quadruplexes is not available, a study on a PARP-1 inhibitor derived from 7-azaindole-1-carboxamide provides strong evidence for the G-quadruplex binding potential of related structures. This compound was shown to be a strong G-quadruplex binder, interacting with both telomeric and c-MYC promoter G-quadruplex models unimi.itresearchgate.net. This suggests a dual mechanism of action involving both PARP inhibition and G-quadruplex stabilization unimi.itresearchgate.net.
The design of bis-indole carboxamides has also been explored for G-quadruplex recognition. These molecules have shown a high potential for stabilizing DNA G-quadruplex sequences associated with the promoters of oncogenes like c-kit2 and c-myc nih.gov. The planar bis-indole core is thought to stack on the terminal G-tetrads of the G-quadruplex structure nih.gov.
Some small molecules have been found to disrupt the structure of G-quadruplex DNA, leading to enhanced gene expression, which contrasts with the inhibitory effects of G-quadruplex stabilizing ligands nih.gov. This highlights the complex nature of small molecule-G-quadruplex interactions and their functional consequences.
| Compound Class | G-Quadruplex Target | Effect |
| 7-Azaindole-1-carboxamide derivative | Telomeric and c-MYC promoter G-quadruplexes | Strong binding and stabilization unimi.itresearchgate.net |
| Bis-indole carboxamides | c-kit2 and c-myc promoter G-quadruplexes | High stabilization potential nih.gov |
Investigation of Mechanisms of Action for Antimicrobial Effects
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
A study on various indole derivatives, including 7-hydroxyindole (B18039), demonstrated their potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii nih.gov. Mechanistically, 7-hydroxyindole was found to reduce the expression of quorum sensing and biofilm-implicated genes, which are crucial for bacterial communication and the formation of protective biofilm communities nih.gov. The mechanisms of action of indole agents are often different from those of conventional antibiotics, potentially involving DNA targeting and disruption of membrane integrity nih.gov.
Another study on indole-3-carboxamido-polyamine conjugates showed that they target bacterial membranes. One of the lead compounds was capable of disrupting the bacterial membrane of both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa mdpi.com. This membrane perturbation is suggested as a mechanism for both their intrinsic antimicrobial activity and their ability to potentiate the effects of existing antibiotics mdpi.com.
Furthermore, some indole derivatives have been shown to act as inhibitors of bacterial efflux pumps, which are proteins that can expel antibiotics from the bacterial cell, contributing to resistance. By inhibiting these pumps, indole derivatives can restore the efficacy of conventional antibiotics nih.gov.
The antibacterial mechanism of some plant-derived compounds, such as 7-methoxycoumarin, involves the destruction of the bacterial cell membrane and the suppression of virulence-associated genes frontiersin.org. While not an indole, this highlights membrane disruption as a common antimicrobial strategy for heterocyclic compounds.
| Compound/Compound Class | Target Organism(s) | Mechanism of Action |
| 7-Hydroxyindole | Acinetobacter baumannii | Reduction of quorum sensing and biofilm-implicated gene expression nih.gov |
| Indole-3-carboxamido-polyamine conjugates | Staphylococcus aureus, MRSA, Pseudomonas aeruginosa | Disruption of bacterial membrane integrity mdpi.com |
| General Indole Derivatives | Various bacteria | Inhibition of efflux pumps, DNA targeting nih.govnih.gov |
Advanced Applications and Future Directions in Indole Ethanamine Research
1-(1H-Indol-7-yl)ethanamine as a Scaffold for Rational Molecular Design
The concept of a molecular scaffold is central to modern drug discovery, providing a core structure upon which diverse functional groups can be systematically added to optimize interactions with a biological target. The indole (B1671886) ethanamine framework serves as an exemplary scaffold for rational molecular design. nih.gov The this compound molecule, in particular, offers several key features for exploitation in drug design:
The Indole Nucleus: The bicyclic aromatic structure provides a rigid and planar core that can engage in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. nih.gov
The C7-Substitution: Unlike the extensively researched C3-substituted indoles (tryptamines), substitution at the C7 position directs the side chain towards a different region of space. This can be leveraged to achieve unique binding modes and selectivity for protein targets.
The Chiral Ethanamine Side Chain: The primary amine offers a key interaction point for forming salt bridges or hydrogen bonds. Furthermore, the alpha-methyl group creates a chiral center, allowing for the synthesis of stereoisomers (R and S enantiomers) that may exhibit differential binding affinity and biological activity, a critical aspect of modern drug design.
Rational design strategies using this scaffold could involve creating libraries of analogues by modifying specific positions. For instance, substitution on the indole nitrogen (N1) or at other positions on the benzene (B151609) ring (C4, C5, C6) could modulate the electronic properties and steric profile of the molecule. The primary amine of the ethanamine side chain is also a prime site for derivatization to amides, sulfonamides, or ureas to explore a wide range of interactions with target proteins. Such approaches have been successfully used for other indole-based compounds to develop potent and selective agents for various diseases. nih.gov
| Modification Site | Potential Modification | Anticipated Impact on Properties | Example Functional Group |
|---|---|---|---|
| Indole N1-H | Alkylation/Arylation | Modulate hydrogen bonding capacity, alter lipophilicity, introduce steric bulk. | Methyl, Benzyl, Phenyl |
| Benzene Ring (C4, C5, C6) | Halogenation, Alkoxylation | Fine-tune electronic properties, improve metabolic stability, enhance binding affinity. | Fluoro, Chloro, Methoxy (B1213986) |
| Ethanamine -NH2 | Acylation, Sulfonylation | Introduce hydrogen bond acceptors/donors, alter solubility, explore new binding pockets. | Acetyl, Mesyl, Benzoyl |
Development of Novel Chemical Probes and Molecular Tools
Chemical probes are indispensable tools in chemical biology for interrogating complex biological systems. The intrinsic fluorescence of the indole nucleus makes it an attractive starting point for the design of such probes. mdpi.com Indole and its derivatives can exhibit changes in their photophysical properties in response to their local environment, making them suitable for sensing applications. mdpi.com
The this compound scaffold could be elaborated into sophisticated molecular tools:
Fluorescent Probes: The primary amine is a convenient handle for conjugation to environmentally sensitive fluorophores or quenchers. For example, attaching a fluorophore could create a ratiometric probe where binding to a target protein induces a conformational change and a corresponding shift in the emission spectrum. Such probes have been developed from other indole structures for detecting ions or reactive oxygen species. openmedicinalchemistryjournal.com
Affinity-Based Probes: The scaffold can be functionalized with photoreactive groups (e.g., diazirines) or electrophilic warheads to create probes for target identification and validation through photo-affinity labeling or activity-based protein profiling.
Bifunctional Molecules: The amine can serve as an attachment point for linkers used in the design of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules designed to bring two proteins into proximity.
The development of probes from the this compound core would provide new tools to study biological processes where C7-substituted indoles might have unique interactions, offering a different perspective compared to probes based on the tryptamine (B22526) scaffold.
Integration of Synthetic Chemistry with Advanced Computational and Mechanistic Studies
The synergy between synthetic chemistry and computational modeling is crucial for accelerating drug discovery and understanding molecular mechanisms. For a novel scaffold like this compound, computational studies would be invaluable from the outset.
Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of this compound derivatives within the active sites of various target proteins (e.g., kinases, G-protein coupled receptors, enzymes). nih.gov Molecular dynamics (MD) simulations can then be used to assess the stability of these predicted binding poses and provide insights into the dynamic nature of the ligand-receptor interactions.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties of the scaffold, such as the electrostatic potential surface and frontier molecular orbitals. mdpi.com This information helps in understanding its reactivity and the nature of its interactions with biological targets.
ADMET Prediction: Computational models are routinely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Applying these models to virtual libraries of this compound derivatives can help prioritize the synthesis of compounds with more favorable drug-like properties.
These computational insights would guide synthetic efforts, allowing chemists to focus on producing molecules with a higher probability of desired biological activity and physicochemical characteristics, thereby saving time and resources.
| Computational Method | Objective | Potential Insights Gained |
|---|---|---|
| Molecular Docking | Predict binding poses and affinity for biological targets. | Identification of potential protein targets; prioritization of derivatives for synthesis. |
| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes over time. | Understanding of key interactions stabilizing the bound state; conformational flexibility. |
| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Insights into reactivity, hydrogen bonding capability, and π-system interactions. |
| ADMET Prediction | Estimate pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. |
Emerging Research Opportunities for Indole Ethanamines in Chemical Biology
The vastness of chemical space provides endless opportunities for discovery. As a relatively unexplored molecule, this compound and its derivatives represent a new frontier in chemical biology. While tryptamines and other indole alkaloids have well-documented roles as neurotransmitters and signaling molecules, the biological functions of C7-substituted indole ethanamines are largely unknown. creative-proteomics.comsafrole.com
Research into this specific scaffold could uncover novel biological activities. For instance, exploring its interactions with the human gut microbiome could be a fruitful avenue, as gut bacteria are known to produce and metabolize a variety of indole derivatives that act as intercellular and inter-kingdom signaling molecules. safrole.com Furthermore, libraries based on the this compound scaffold could be screened against a wide range of biological targets to identify novel modulators of enzymes, receptors, or protein-protein interactions. The synthesis of 7-(aminomethyl)indole derivatives has already shown promise in creating larger, more complex bis-indole structures, highlighting the utility of the C7-aminoalkyl functional group as a synthetic precursor. semanticscholar.org The exploration of this unique chemical space is a promising strategy for the discovery of new bioactive compounds with therapeutic potential.
Q & A
Q. What are the recommended laboratory-scale synthesis routes for 1-(1H-Indol-7-yl)ethanamine?
Answer: The synthesis of this compound can be achieved through multi-step protocols. A common approach involves:
- Friedel-Crafts alkylation or Buchwald-Hartwig amination to introduce the ethanamine moiety at the indole C7 position.
- Use of protecting groups (e.g., Boc) on the indole nitrogen to prevent undesired side reactions.
- Optimization of reaction conditions (e.g., acetonitrile as a solvent, controlled pH, and reflux temperatures) to enhance regioselectivity and yield .
- Final deprotection and purification via column chromatography or recrystallization.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Answer: Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm regiochemistry and amine functionalization.
- Infrared Spectroscopy (IR): Identification of N-H stretching (3100–3500 cm⁻¹) and aromatic C=C bonds.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (C10H12N2, theoretical 160.22 g/mol) .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies improve regioselectivity during the functionalization of the indole ring at the C7 position?
Answer: Regioselective substitution at the indole C7 position is challenging due to competing reactivity at C3 and C5. Strategies include:
- Directed ortho-metalation: Using directing groups (e.g., sulfonamides) to guide lithiation at C7.
- Transition-metal catalysis: Palladium-mediated cross-coupling reactions with pre-functionalized indole intermediates .
- Computational modeling: DFT calculations to predict electronic and steric effects influencing substitution patterns .
Q. How can conflicting biological activity data for this compound derivatives be resolved?
Answer: Discrepancies may arise from:
- Purity variations: Impurities in synthesis (e.g., positional isomers) can skew results. Rigorous HPLC and NMR validation are essential .
- Assay conditions: Differences in cell lines, concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers). Standardize protocols across studies.
- Stereochemical factors: Chiral impurities (if applicable) may interact differently with targets. Use enantiomerically pure samples and chiral chromatography .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound analogs?
Answer:
- Systematic substitution: Introduce substituents (e.g., halogens, methyl groups) at C5 or N1 to modulate electronic properties.
- Biological assays: Test derivatives in target-specific models (e.g., serotonin receptor binding for neuropharmacological activity) .
- Molecular docking: Computational analysis to predict binding affinities to enzymes or receptors, guiding synthetic prioritization .
Q. How can researchers mitigate stability issues during storage and handling of this compound?
Answer:
- Storage conditions: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation.
- Stability assays: Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 1 month) with periodic HPLC analysis.
- Formulation: Use hydrochloride salts to enhance solubility and stability in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
